![molecular formula C13H14N2O2 B184899 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 376359-05-6](/img/structure/B184899.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
“3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to 3,5-dimethylpyrazole, which is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety linked to a 3,5-dimethylpyrazole ring . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.24 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the available resources .Scientific Research Applications
Antimicrobial and Antifungal Properties : Pyrazole derivatives, including 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have shown promising antimicrobial and antifungal activities. For example, their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans, has been observed. These compounds have been synthesized and characterized using techniques like NMR, IR, UV, and mass spectrometry (Shubhangi et al., 2019).
Corrosion Inhibition : Studies on bipyrazole derivatives, including those related to this compound, have demonstrated potential as corrosion inhibitors. Their effectiveness is elucidated through parameters like EHOMO, ELUMO, gap energy, electronegativity, and global hardness (Wang et al., 2006).
Cytotoxic Effects and Cancer Research : Compounds like 1-benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole have been investigated for their cytotoxic properties against various cancer cell lines, including leukemia and melanoma cells. Research in this area often focuses on the synthesis and characterization of these compounds, as well as their biological activity (Sobiesiak et al., 2010).
Material Science Applications : The synthesis of cadmium(II) complexes using pyrazole ligands and their application in the shape-controlled growth of CdS nanocrystals for optical and photocatalytic activities has been explored. This research is significant in the field of nanomaterials and photodegradation of pollutants (Mondal et al., 2015).
Metal-Organic Frameworks (MOFs) : The use of 3,5-dimethylpyrazole derivatives in the construction of MOFs, which are significant for their potential applications in gas storage, separation, and catalysis, has been studied. For instance, linker extension strategies using metal coordination have been employed to create non-rigid MOFs (Wei et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(7-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUQDPIXVPKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356103 | |
Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
376359-05-6 | |
Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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